Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine-4-carbonyl Group: This step involves the acylation of the quinoline core with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetamido Group: The acetamido group is introduced by reacting the intermediate with acetic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamido group can be substituted with other amines using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amine reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various amide derivatives.
Scientific Research Applications
Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: A basic structure used in the synthesis of various pharmaceuticals.
Ciprofloxacin: A fluoroquinolone antibiotic.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H23N3O6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H23N3O6/c1-3-36-27(34)18-4-6-19(7-5-18)29-24(31)16-30-15-22(25(32)17-10-12-28-13-11-17)26(33)21-9-8-20(35-2)14-23(21)30/h4-15H,3,16H2,1-2H3,(H,29,31) |
InChI Key |
FNEXVFZNMDXJOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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